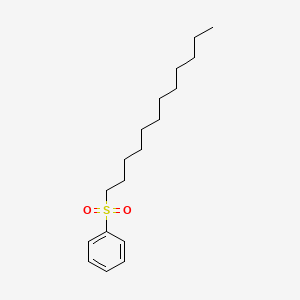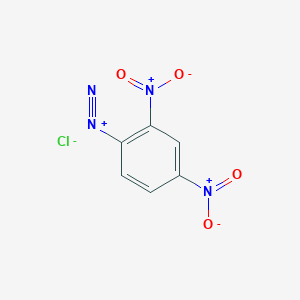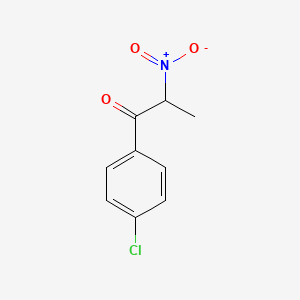
Octadecyltrimethylammonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyltrimethylammonium tetrafluoroborate: is a quaternary ammonium compound with a long hydrophobic alkyl chain and a tetrafluoroborate anion. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. The presence of the tetrafluoroborate anion enhances its stability and solubility in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadecyltrimethylammonium tetrafluoroborate typically involves the quaternization of octadecylamine with trimethylamine, followed by anion exchange with tetrafluoroboric acid. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or precipitation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often obtained through filtration, drying, and packaging under controlled conditions to maintain its purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions: Octadecyltrimethylammonium tetrafluoroborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tetrafluoroborate anion.
Complex Formation: It can form complexes with metal ions, which can be used in catalysis and other applications
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Complex Formation: Metal salts such as copper(II) tetrafluoroborate are used to form stable complexes under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted ammonium salts can be formed.
Metal Complexes: Stable metal-ammonium complexes are formed, which can be used in various catalytic processes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadecyltrimethylammonium tetrafluoroborate is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .
Biology and Medicine: In biological research, this compound is used to study membrane interactions and as a surfactant in various biochemical assays. Its ability to form micelles makes it useful in drug delivery systems and other biomedical applications .
Industry: The compound is used in the production of nanomaterials, such as gold nanorods, where it acts as a template in the synthesis process. It is also employed in the formulation of personal care products, lubricants, and coatings due to its surfactant properties .
Wirkmechanismus
The mechanism of action of octadecyltrimethylammonium tetrafluoroborate primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic surfaces, while the hydrophilic ammonium head interacts with water or other polar solvents. This dual interaction allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Dodecyltrimethylammonium tetrafluoroborate
- Hexadecyltrimethylammonium tetrafluoroborate
- Didecyldimethylammonium tetrafluoroborate
Comparison: Octadecyltrimethylammonium tetrafluoroborate is unique due to its longer alkyl chain compared to similar compounds like dodecyltrimethylammonium tetrafluoroborate and hexadecyltrimethylammonium tetrafluoroborate. This longer chain enhances its hydrophobic interactions, making it more effective in applications requiring strong surfactant properties. Additionally, the tetrafluoroborate anion provides greater stability and solubility in organic solvents compared to other anions .
Eigenschaften
| 73636-95-0 | |
Molekularformel |
C21H46BF4N |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
trimethyl(octadecyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C21H46N.BF4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;2-1(3,4)5/h5-21H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
QNSGFQXEJXBGJA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCCC[N+](C)(C)C |
Verwandte CAS-Nummern |
15461-40-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B14452700.png)
